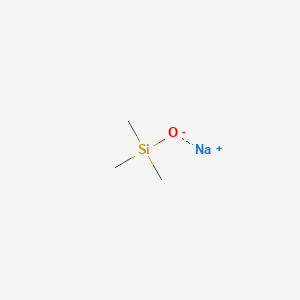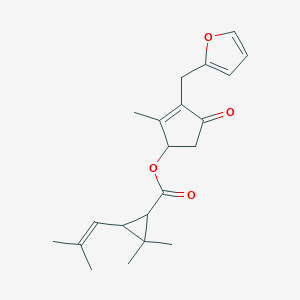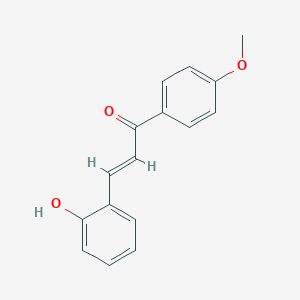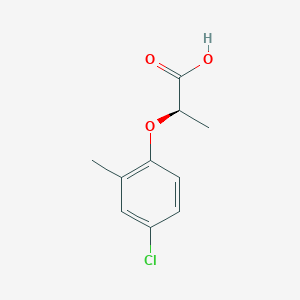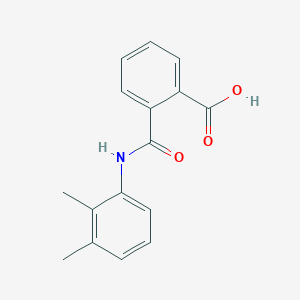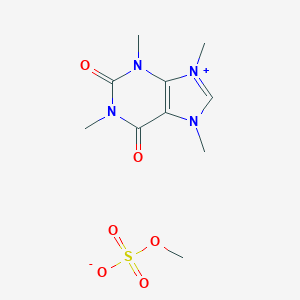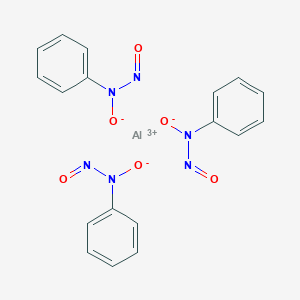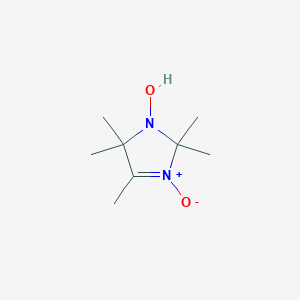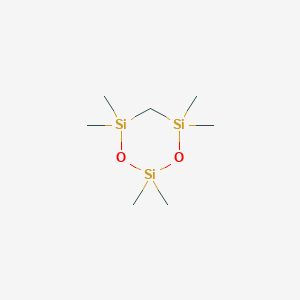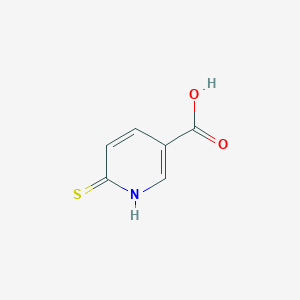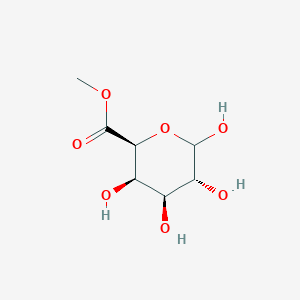
metil (2S,3R,4S,5R)-3,4,5,6-tetrahidroxioxano-2-carboxilato
Descripción general
Descripción
D-Galacturonic acid methyl ester, also known as D-Galacturonic acid methyl ester, is a useful research compound. Its molecular formula is C7H12O7 and its molecular weight is 208.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality D-Galacturonic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Galacturonic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Estudios sobre la estructura de la pectina y la degradación enzimática
El éster metílico del ácido D-galacturónico sirve como una sustancia modelo en el estudio de la estructura de la pectina y la degradación enzimática . Proporciona información sobre la descomposición y modificación de los componentes de la pared celular vegetal .
Síntesis orgánica
En el campo de la química orgánica, el éster metílico del ácido D-galacturónico se utiliza como material de partida o intermedio para la síntesis de carbohidratos complejos y glicoconjugados .
Ensayo fluorométrico para β-galactosidasa
El compuesto se utiliza como sustrato para el ensayo fluorométrico para β-galactosidasa . Esta aplicación es particularmente útil para detectar E-coli en el medio fluorogénico .
Identificación y diferenciación de la pectinasa
La pectina, un componente heteropolisacárido de las paredes celulares vegetales terrestres, se utiliza como sustrato para identificar, diferenciar y caracterizar pectinasa(s) . Esta aplicación es crucial en el estudio de la degradación de la pectina por bacterias pectinolíticas .
Industria alimentaria
La pectina, que se compone principalmente de unidades de ácido D-galacturónico unidas covalentemente α-1,4, se ha utilizado en las industrias alimentaria y de bebidas durante muchos años . Las principales aplicaciones de la pectina son como agente gelificante, estabilizador, emulsionante y espesante .
Aplicaciones farmacéuticas y biomédicas
La pectina se utiliza ampliamente en las industrias farmacéuticas como componentes bioactivos
Análisis Bioquímico
Biochemical Properties
D-Galacturonic acid methyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a starting material or intermediate for the synthesis of complex carbohydrates and glycoconjugates . Researchers investigate its reactivity and the conditions required to achieve selective de-esterification or glycosylation, which are key reactions in the assembly of oligosaccharides .
Cellular Effects
It is known that pectins, which D-Galacturonic acid methyl ester is a component of, support intestinal barrier function and have anti-diabetic effects .
Molecular Mechanism
The molecular mechanism of D-Galacturonic acid methyl ester is complex and involves several steps. In the fungal D-galacturonate pathway, D-galacturonate is converted to d-tagaturonate by uronate isomerase, then to d-altronate by NADH-utilising d-tagaturonate reductase, and finally to KDG by altronate dehydratase .
Temporal Effects in Laboratory Settings
It is known that the proportion of methylated galacturonic acid decreases during pectin extraction .
Metabolic Pathways
D-Galacturonic acid methyl ester is involved in the metabolic pathways of pectin degradation. The microbial pathways for the catabolism of D-galacturonic acid would be relevant for the microbial conversion to useful products .
Subcellular Localization
As a component of pectin, it is likely to be found in the cell wall of plants .
Propiedades
IUPAC Name |
methyl (2S,3R,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O7/c1-13-7(12)5-3(9)2(8)4(10)6(11)14-5/h2-6,8-11H,1H3/t2-,3+,4+,5-,6?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICCNWCUKCYGNF-DHVFOXMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369545 | |
| Record name | D-Galacturonic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16048-08-1 | |
| Record name | D-Galacturonic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of D-Galacturonic Acid Methyl Ester?
A1: D-Galacturonic Acid Methyl Ester monohydrate has the molecular formula C8H14O7.H2O [, , ]. The sugar ring adopts the 4C1 conformation. The methoxy group has a gauche-trans orientation, and the methyl ester group is nearly planar and lies equatorial to the ring [].
Q2: What do we know about the molecular motions of D-Galacturonic Acid Methyl Ester in the solid state?
A2: Proton NMR studies reveal that methyl groups primarily drive spin-lattice relaxation in D-Galacturonic Acid Methyl Ester at low temperatures []. At higher temperatures, hydroxyl groups and water of crystallization contribute to relaxation in the laboratory frame. In the rotating frame, hydroxyl group and water molecule movement are the main relaxation pathways [].
Q3: How does D-Galacturonic Acid Methyl Ester compare to D-Galacturonic Acid in terms of reactivity and browning?
A3: D-Galacturonic Acid exhibits significantly higher reactivity in nonenzymatic browning reactions compared to its methyl ester derivative []. This difference is likely due to the hemiacetal ring structure of the free acid, which is less stable and more prone to degradation [].
Q4: What is the role of D-Galacturonic Acid Methyl Ester in ascorbic acid biosynthesis?
A5: Research suggests that D-Galacturonic Acid Methyl Ester might be an intermediate in the biosynthesis of ascorbic acid, specifically in plant systems []. The proposed pathway involves the conversion of D-Galactose to D-Galacturonic Acid Methyl Ester, followed by L-galactono-y-lactone and ultimately L-ascorbic acid [].
Q5: Are there any known applications of D-Galacturonic Acid Methyl Ester in material science?
A6: D-Galacturonic Acid Methyl Ester can be used as a building block for creating novel polymers []. For example, researchers have synthesized a poly-D-Galacturonic Acid Methyl Ester grafted vinyl monomer polymer, utilizing a strategic C-O protrusion of methyl methacrylate (MMA). This material showed promise as a super green adsorbent for removing Sm (III) and Nd (III) [].
Q6: What analytical techniques are commonly used to characterize D-Galacturonic Acid Methyl Ester?
A6: Several analytical methods are employed to characterize D-Galacturonic Acid Methyl Ester. These include:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about molecular structure, dynamics, and interactions [].
- Crystallography: Used to determine the three-dimensional structure and conformation of the molecule [, , ].
- Chromatographic techniques: Useful for separating and identifying D-Galacturonic Acid Methyl Ester and its degradation products [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 4-[(trimethylsilyl)amino]-, trimethylsilyl ester](/img/structure/B95663.png)
![1-Naphthalenesulfonic acid, 5-hydroxy-6-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt](/img/structure/B95664.png)
